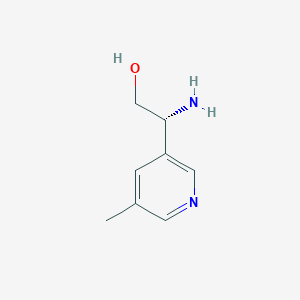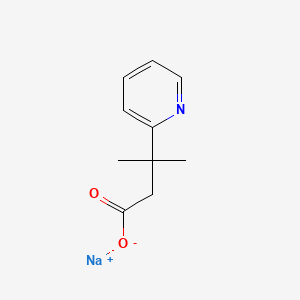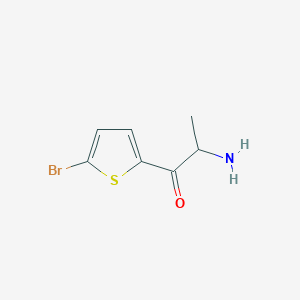![molecular formula C10H11N3 B13602713 2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)
2-(Azetidin-2-yl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazo[1,2-a]pyridine core and an azetidine ring. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Groebke–Blackburn–Bienaymé (GBB) reaction, which involves the condensation of an aldehyde, an amine, and an isocyanide . This reaction is often catalyzed by transition metals or conducted under metal-free conditions using oxidizing agents .
Industrial Production Methods
Industrial production of 2-(Azetidin-2-yl)imidazo[1,2-a]pyridine may involve large-scale GBB reactions or other multicomponent reactions that allow for efficient and high-yield synthesis. The use of continuous flow reactors and microchannel reactors has been explored to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies or transition metal catalysis.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or hydrogenation catalysts.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core .
Applications De Recherche Scientifique
2-(Azetidin-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Azetidin-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes such as kinases or proteases, thereby modulating signaling pathways and cellular processes . The compound’s unique structure allows it to bind to active sites of target proteins, leading to inhibition or activation of their functions .
Comparaison Avec Des Composés Similaires
2-(Azetidin-2-yl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine: This compound has a similar fused bicyclic structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyrazine: This compound features a pyrazine ring and is known for its versatility in organic synthesis and medicinal chemistry.
Imidazo[1,5-a]pyridine: This compound has a different ring fusion pattern and is used in various technological applications, including optoelectronics and imaging.
The uniqueness of this compound lies in its specific structural features and the presence of the azetidine ring, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H11N3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
2-(azetidin-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H11N3/c1-2-6-13-7-9(8-4-5-11-8)12-10(13)3-1/h1-3,6-8,11H,4-5H2 |
Clé InChI |
UREDMDBYFODNGW-UHFFFAOYSA-N |
SMILES canonique |
C1CNC1C2=CN3C=CC=CC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















